2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of benzimidazole and piperidine. Benzimidazole is known for its wide range of biological activities, while piperidine is a common motif in many pharmacologically active compounds. This unique combination makes this compound a compound of interest in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Mode of Action
Imidazole-based compounds are known to interact with various biological targets through different mechanisms . For instance, some imidazole derivatives are known to inhibit the growth of pathogens against bacterial infections .
Biochemical Pathways
Imidazole and its derivatives are known to be therapeutic agents that can show antibacterial activities against various microorganisms .
Result of Action
Imidazole-based compounds are known to exhibit various pharmacological activities, which could result in a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced through a Mannich reaction, where the benzimidazole is reacted with formaldehyde and piperidine.
Methylenation: The final step involves the methylenation of the piperidine ring, which can be achieved using methylene iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Saturated derivatives of the imidazole ring.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its antimicrobial and anticancer properties.
Piperidine: Commonly found in many pharmacologically active compounds.
Imidazole: Exhibits a wide range of biological activities, including antifungal and antibacterial effects.
Uniqueness
2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its combined structural features of benzimidazole and piperidine, which may confer enhanced biological activity and specificity compared to its individual components .
Properties
IUPAC Name |
2-[(3-methylidenepiperidin-1-yl)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-4-8-17(9-11)10-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEWJXFUUAEAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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